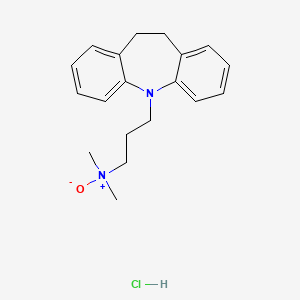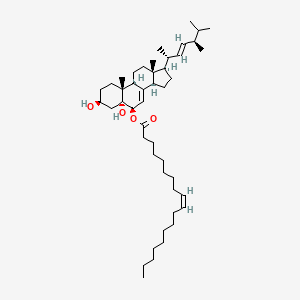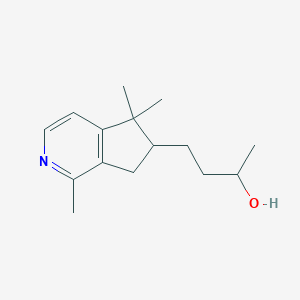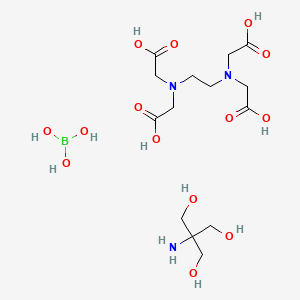
Tris-Borate-EDTA buffer, 5X
概要
説明
Tris-Borate-EDTA buffer, commonly referred to as TBE buffer, is a widely used buffer solution in molecular biology. It contains a mixture of Tris base, boric acid, and ethylenediaminetetraacetic acid (EDTA). This buffer is primarily used in electrophoresis for the separation of nucleic acids, such as DNA and RNA, due to its high buffering capacity and ability to maintain a stable pH during the process .
作用機序
Target of Action
The primary targets of the Tris-Borate-EDTA (TBE) buffer are nucleic acids , specifically DNA and RNA . The buffer is used in molecular biology procedures involving these nucleic acids, with the most common being electrophoresis .
Mode of Action
TBE buffer contains a mixture of Tris base, boric acid, and EDTA. The Tris-acid solutions are effective buffers for slightly basic conditions, which keep DNA deprotonated and soluble in water . EDTA is a chelator of divalent cations, particularly of magnesium (Mg 2+). As these ions are necessary co-factors for many enzymes, including contaminant nucleases, the role of the EDTA is to protect the nucleic acids against enzymatic degradation .
Biochemical Pathways
TBE buffer is involved in the biochemical pathway of nucleic acid electrophoresis . It provides ions that transfer the applied current, facilitating different molecular sizes of nucleic acids to travel at various rates for analyses . This allows for the separation and analysis of DNA and RNA fragments of different lengths.
Pharmacokinetics
It’s important to note that the buffer’s concentration can be adjusted according to the specific requirements of the experiment . It is commonly prepared as 5X and 10X stock solutions and can be easily diluted to 1x or 0.5x before use .
Result of Action
The action of TBE buffer results in the separation of nucleic acid fragments based on their size during electrophoresis . This allows researchers to analyze the composition of nucleic acid samples, such as determining the size of DNA fragments, or verifying the presence of specific RNA sequences.
Action Environment
The action of TBE buffer is influenced by environmental factors such as pH and temperature . The effective pH range of Tris is 7-9, and that of boric acid is 8-10 .
生化学分析
Biochemical Properties
Tris-Borate-EDTA buffer, 5X, plays a crucial role in biochemical reactions, particularly in the electrophoresis of DNA and RNA. The Tris component acts as a buffering agent, maintaining the pH around 8.3, which is optimal for the stability and mobility of nucleic acids. Boric acid provides the necessary ionic strength and conductivity, while EDTA chelates divalent metal ions, preventing the degradation of nucleic acids by nucleases .
This buffer interacts with various enzymes and proteins during electrophoresis. For instance, the borate ions can inhibit the activity of some enzymes, such as DNA ligase, which is why Tris-Acetate-EDTA buffer is sometimes preferred for applications requiring enzyme activity post-electrophoresis . The EDTA component interacts with metal ions, preventing their participation in unwanted side reactions that could degrade nucleic acids .
Cellular Effects
This compound, can influence various cellular processes when used in laboratory settings. It is primarily used in in vitro experiments and does not typically interact with living cells directly. Its components can affect cell function indirectly. For example, EDTA’s chelation of metal ions can impact cell signaling pathways that rely on these ions. Additionally, the buffer’s pH stability ensures that cellular processes dependent on a specific pH range are not disrupted during experiments .
Molecular Mechanism
At the molecular level, this compound, exerts its effects through several mechanisms. Tris maintains the pH by accepting or donating protons, ensuring that the environment remains conducive for nucleic acid stability. Boric acid provides the necessary ionic strength for the electrophoretic separation of nucleic acids, while EDTA binds to divalent metal ions, preventing them from catalyzing the degradation of nucleic acids .
Temporal Effects in Laboratory Settings
Over time, this compound, can undergo changes in its effectiveness. The buffer is generally stable, but prolonged storage can lead to precipitation, particularly of the borate component. This precipitation does not significantly affect the buffer’s performance but may require occasional replacement. In long-term experiments, the buffer’s stability ensures consistent results, although it is recommended to prepare fresh buffer solutions for critical applications .
Dosage Effects in Animal Models
This compound, is not typically used in animal models as it is primarily a laboratory reagent for in vitro experiments. If introduced into animal systems, the buffer’s components could have varying effects depending on the dosage. High concentrations of EDTA, for example, could chelate essential metal ions, leading to potential toxicity. Therefore, it is crucial to use appropriate concentrations and monitor for any adverse effects .
Metabolic Pathways
This compound, does not directly participate in metabolic pathways within cells. Its components can influence metabolic processes indirectly. For instance, EDTA’s chelation of metal ions can affect enzymes that require these ions as cofactors. This can lead to changes in metabolic flux and metabolite levels, particularly in pathways dependent on metal ion cofactors .
Transport and Distribution
Within cells and tissues, the components of this compound, are primarily involved in maintaining the extracellular environment during experiments. EDTA, in particular, can bind to metal ions and prevent their uptake by cells, affecting their distribution and localization. The buffer’s components are not typically transported within cells but can influence the transport of other molecules by altering the ionic environment .
Subcellular Localization
This compound, does not have specific subcellular localization as it is used in extracellular applications. Its components can affect the activity and function of biomolecules within specific cellular compartments. For example, EDTA can chelate metal ions within the extracellular matrix, impacting processes such as cell adhesion and signaling .
準備方法
Synthetic Routes and Reaction Conditions: To prepare a 5X stock solution of Tris-Borate-EDTA buffer, the following components are required:
- 54 grams of Tris base (C₄H₁₁NO₃)
- 27.5 grams of boric acid (H₃BO₃)
- 20 milliliters of 0.5 M EDTA solution (pH 8.0)
Procedure:
- Dissolve 54 grams of Tris base and 27.5 grams of boric acid in approximately 800 milliliters of deionized water.
- Add 20 milliliters of 0.5 M EDTA solution to the mixture.
- Adjust the volume to 1 liter with deionized water.
- Mix the solution thoroughly using a magnetic stirrer.
- Adjust the pH to 8.3 if necessary.
- Sterilize the solution by autoclaving and store at room temperature .
Industrial Production Methods: In industrial settings, the preparation of Tris-Borate-EDTA buffer follows similar steps but on a larger scale. The components are mixed in large reactors, and the solution is sterilized using industrial autoclaves. The buffer is then packaged in sterile containers for distribution.
化学反応の分析
Tris-Borate-EDTA buffer is primarily used as a buffer solution and does not undergo significant chemical reactions under normal conditions. the components of the buffer can participate in various reactions:
Tris base: Acts as a buffering agent, maintaining the pH of the solution.
Boric acid: Provides buffering capacity and can form complexes with various molecules.
EDTA: Acts as a chelating agent, binding divalent cations such as magnesium and calcium, which are essential cofactors for many enzymes
科学的研究の応用
Tris-Borate-EDTA buffer is extensively used in scientific research, particularly in the fields of molecular biology and biochemistry:
Electrophoresis: Used as a running buffer in agarose and polyacrylamide gel electrophoresis for the separation of DNA and RNA fragments.
DNA Sequencing: Employed in automated DNA sequencing techniques.
Protein Analysis: Utilized in the electrophoretic separation of proteins and nucleic acids.
Plasmid Isolation: Used in the isolation and purification of plasmid DNA from bacterial cultures.
類似化合物との比較
Tris-Borate-EDTA buffer is often compared with other buffer solutions used in electrophoresis:
Tris-Acetate-EDTA (TAE) Buffer: TAE buffer is another commonly used buffer in electrophoresis.
Lithium Borate (LB) Buffer: LB buffer has lower conductivity and can be used with higher voltage, speeding up the electrophoresis process.
Sodium Borate (SB) Buffer: SB buffer is similar to LB buffer but is more cost-effective due to the use of sodium instead of lithium.
Tris-Borate-EDTA buffer is unique in its high buffering capacity and suitability for high-resolution separation of nucleic acids, making it a preferred choice for many molecular biology applications.
特性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.C4H11NO3.BH3O3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;2-1(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBLTNPMIGYQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30BN3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611705 | |
| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610769-35-2 | |
| Record name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;boric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris Borate EDTA buffer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] acetate](/img/structure/B1259194.png)
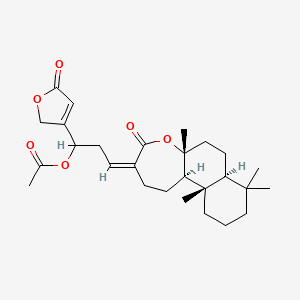
![(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1259196.png)
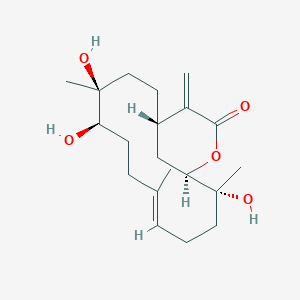
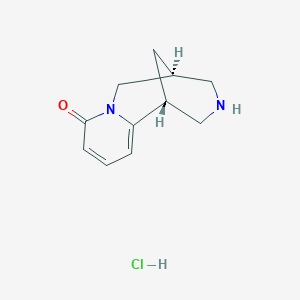
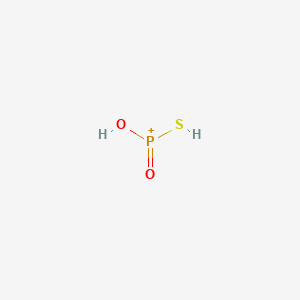
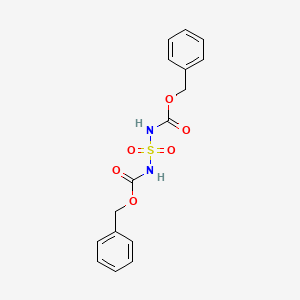
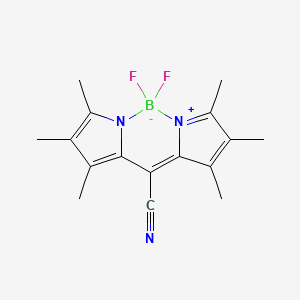
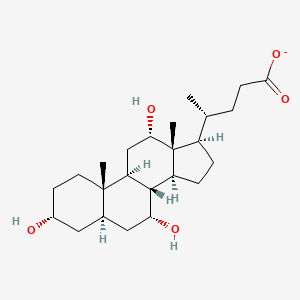
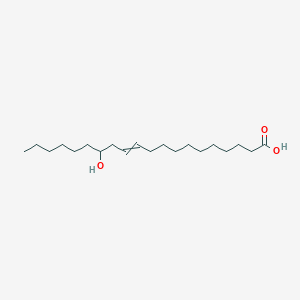
![1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione](/img/structure/B1259204.png)
